molecular formula C7H14Cl2N4 B1408395 N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride CAS No. 1820651-25-9

N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride

Cat. No. B1408395
M. Wt: 225.12 g/mol
InChI Key: SLVUGOWZTZQQDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1820651-25-9 . It has a molecular weight of 225.12 . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N4.2ClH/c1-11-5-7(4-9-11)10-6-2-8-3-6;;/h4-6,8,10H,2-3H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 225.12 . The InChI code for this compound is 1S/C7H12N4.2ClH/c1-11-5-7(4-9-11)10-6-2-8-3-6;;/h4-6,8,10H,2-3H2,1H3;2*1H .

Scientific Research Applications

Synthesis and Characterization

  • Pyrazole derivatives, including compounds similar to N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride, have been synthesized and characterized through various techniques such as FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and X-ray crystallography. These compounds have been studied for their geometric parameters and potential biological activity against breast cancer and microbes (Titi et al., 2020).

Antimicrobial Activity

Anticancer Activity

  • Research indicates that compounds structurally related to N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride have been explored for their potential anticancer activities. Some of these compounds have shown significant efficacy against cancer cells, suggesting their potential as anticancer agents (Ansari et al., 2009).

Synthesis of Heterocyclic Amino Acid Derivatives

  • The compound has been utilized in the synthesis of novel heterocyclic amino acid derivatives, which are important in medicinal chemistry. These derivatives have been synthesized using techniques like aza-Michael addition and have been characterized for their potential medicinal applications (Gudelis et al., 2023).

Safety And Hazards

A safety data sheet (SDS) for this compound is available . It’s important to consult the SDS for detailed information on safety and handling.

properties

IUPAC Name

N-(azetidin-3-yl)-1-methylpyrazol-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-11-5-7(4-9-11)10-6-2-8-3-6;;/h4-6,8,10H,2-3H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLVUGOWZTZQQDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N-(azetidin-3-yl)-1-methyl-1H-pyrazol-4-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.